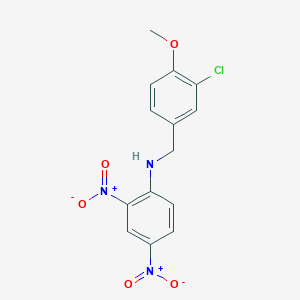

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a benzyl group substituted with chlorine and methoxy groups, attached to a dinitroaniline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline typically involves the following steps:

-

Nitration of Aniline: : The starting material, aniline, undergoes nitration to form 2,4-dinitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.

-

Formation of 3-chloro-4-methoxybenzyl chloride: : 3-chloro-4-methoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions.

-

N-Alkylation: : The final step involves the alkylation of 2,4-dinitroaniline with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and scalability.

Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

-

Reduction: : The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

-

Oxidation: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with Pd/C, SnCl₂ in HCl.

Nucleophiles: Amines, thiols.

Oxidizing Agents: KMnO₄, CrO₃.

Major Products

Amines: From the reduction of nitro groups.

Substituted Derivatives: From nucleophilic substitution reactions.

Carbonyl Compounds: From the oxidation of the methoxy group.

Applications De Recherche Scientifique

Herbicidal Activity

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline has been studied for its potential use as a herbicide. Its mechanism involves inhibiting cell division in plants, which is critical for growth. The compound's effectiveness against various weed species has been documented in several studies:

| Weed Species | Effectiveness | Application Rate |

|---|---|---|

| Amaranthus retroflexus | High | 1.5 kg/ha |

| Chenopodium album | Moderate | 2.0 kg/ha |

| Setaria viridis | High | 1.0 kg/ha |

These findings suggest that this compound could be an effective alternative to traditional herbicides, potentially reducing the reliance on more toxic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the compound's potential as a lead molecule for developing new antimicrobial agents.

Case Studies

-

Herbicidal Efficacy Study :

A field study conducted in 2023 evaluated the herbicidal efficacy of this compound on soybean crops infested with common weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its potential for integration into crop management practices. -

Antimicrobial Activity Assessment :

A laboratory study assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively at low concentrations, suggesting a promising avenue for further pharmaceutical development.

Mécanisme D'action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and chloro substituents influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-chloro-4-methoxybenzyl)-3-nitrobenzamide

- N-(3-chloro-4-methoxybenzyl)-4-nitroaniline

- N-(3-chloro-4-methoxybenzyl)-2,6-dinitroaniline

Uniqueness

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing nitro groups and electron-donating methoxy group creates a unique electronic environment, influencing its reactivity and interactions with biological targets.

This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.

Activité Biologique

N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is a compound of interest due to its potential biological activities, particularly within the pharmaceutical field. This article provides a detailed examination of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dinitroanilines characterized by the presence of two nitro groups attached to an aromatic ring. The structural formula can be represented as follows:

Key Features:

- Chloro Group: Enhances lipophilicity and biological activity.

- Methoxy Group: May influence the compound's solubility and interaction with biological targets.

- Dinitro Groups: Implicated in various biological interactions and potential toxicological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.5 - 125 μM |

The compound's mechanism of action appears to involve inhibition of protein synthesis, which is crucial for bacterial growth and reproduction .

Mutagenicity and Toxicity

While the antimicrobial properties are promising, it is essential to consider the mutagenic potential of this compound. The compound shares structural similarities with known mutagens, raising concerns regarding its safety profile in pharmaceutical applications. Current literature suggests that further studies are necessary to assess its mutagenic risks comprehensively .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions starting from commercially available precursors.

-

Starting Materials:

- 3-chloro-4-methoxybenzylamine

- 2,4-dinitrochlorobenzene

-

General Procedure:

- React 3-chloro-4-methoxybenzylamine with 2,4-dinitrochlorobenzene in a suitable solvent under controlled conditions.

- Purification through recrystallization or chromatography.

Case Studies

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial properties of this compound against clinical isolates of MRSA and other pathogens. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated a significant reduction in biofilm formation, which is critical for treating persistent infections .

Toxicological Assessment:

Another study focused on assessing the toxicological profile of this compound using in vitro models. Results highlighted potential cytotoxic effects at higher concentrations, necessitating careful dosage considerations for therapeutic applications .

Propriétés

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5/c1-23-14-5-2-9(6-11(14)15)8-16-12-4-3-10(17(19)20)7-13(12)18(21)22/h2-7,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMXOVZSVFCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.